molecular formula C13H20N4OS B13031206 (S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

Cat. No.: B13031206
M. Wt: 280.39 g/mol
InChI Key: JXVADDGQCQZTBM-VIFPVBQESA-N
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Description

(S)-3-((2-Amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino)hexan-1-ol is a chiral small molecule building block of significant interest in medicinal chemistry and drug discovery. This compound features a thieno[3,2-d]pyrimidine core, a privileged scaffold in the design of kinase inhibitors and other therapeutic agents . The structure includes key functional groups—a 2-amino substituent on the pyrimidine and a chiral (S)-configured 3-aminohexan-1-ol side chain—that are crucial for molecular recognition and biological activity. The thienopyrimidine scaffold is recognized for its versatile biological activity. Research into structurally related 4-aminothieno[3,2-d]pyrimidine analogs has identified compounds with potent dual-stage antiplasmodial activity, demonstrating effectiveness against both the erythrocytic (blood) stage of Plasmodium falciparum and the hepatic (liver) stage of Plasmodium parasites . This makes such compounds valuable starting points for the development of novel antimalarial therapies aimed at overcoming drug resistance. The specific stereochemistry and substitution pattern of this compound make it a valuable intermediate for researchers exploring structure-activity relationships (SAR) and optimizing potency, selectivity, and pharmacokinetic properties in hit-to-lead campaigns. It is supplied For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on it as a high-quality intermediate for constructing more complex molecules in discovery programs targeting a range of diseases.

Properties

Molecular Formula

C13H20N4OS

Molecular Weight

280.39 g/mol

IUPAC Name

(3S)-3-[(2-amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino]hexan-1-ol

InChI

InChI=1S/C13H20N4OS/c1-3-4-9(5-6-18)15-12-11-10(8(2)7-19-11)16-13(14)17-12/h7,9,18H,3-6H2,1-2H3,(H3,14,15,16,17)/t9-/m0/s1

InChI Key

JXVADDGQCQZTBM-VIFPVBQESA-N

Isomeric SMILES

CCC[C@@H](CCO)NC1=NC(=NC2=C1SC=C2C)N

Canonical SMILES

CCCC(CCO)NC1=NC(=NC2=C1SC=C2C)N

Origin of Product

United States

Preparation Methods

Construction of the Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidine scaffold is typically synthesized by:

  • Starting from substituted thiophene precursors, often prepared via Gewald reaction or related multicomponent syntheses.
  • Cyclization with appropriate amidine or guanidine derivatives to form the pyrimidine ring fused to the thiophene.

The methyl group at the 7-position is introduced through the choice of starting thiophene or via selective methylation post-cyclization.

Functionalization at the 4-Position

  • The 4-position of the thieno[3,2-d]pyrimidine is often halogenated (commonly chlorinated) to form a reactive intermediate (e.g., 4-chlorothieno[3,2-d]pyrimidine).
  • This halogen is selectively displaced by nucleophilic amines under controlled conditions, allowing the introduction of the amino substituent linked to the hexan-1-ol side chain.

Introduction of the Chiral Amino Hexanol Side Chain

  • The chiral (S)-3-aminohexan-1-ol or its protected derivative is reacted with the 4-chlorothieno[3,2-d]pyrimidine intermediate.
  • Reaction conditions are optimized to maintain stereochemical integrity, usually involving mild bases and controlled temperature.
  • Protection/deprotection strategies may be employed to avoid side reactions on the hydroxyl group during coupling.

Detailed Preparation Methodology

Stepwise Synthetic Procedure

Step Reaction Description Conditions Notes
1 Synthesis of 7-methylthieno[3,2-d]pyrimidine core Literature methods involving Gewald reaction and cyclization with amidines Yields vary; optimization includes temperature and solvent choice
2 Halogenation at 4-position to form 4-chlorothieno[3,2-d]pyrimidine Chlorinating agents such as POCl3 or SOCl2 under reflux Selective chlorination critical for subsequent substitution
3 Nucleophilic substitution with (S)-3-aminohexan-1-ol Reaction with stoichiometric amine in polar aprotic solvent (e.g., DMF) at controlled temperature Use of base (e.g., triethylamine) to neutralize HCl formed; stereochemistry preserved
4 Purification and isolation Chromatographic techniques (HPLC, column chromatography) Ensures enantiomeric purity and removal of side products

Reaction Optimization Parameters

Parameter Effect on Yield/Purity Typical Range
Temperature Higher temps increase rate but risk racemization 50–80 °C
Solvent Polar aprotic solvents favor nucleophilic substitution DMF, DMSO
Base Neutralizes acid byproducts, prevents side reactions Triethylamine, DIPEA
Stoichiometry Excess amine improves substitution efficiency 1.1–1.5 equivalents

Research Findings and Data

  • According to patent WO2013100632A1, selective displacement of the 4-chloro substituent on thieno[3,2-d]pyrimidine cores by amines is a reliable method for introducing amino substituents, with controlled temperature and stoichiometry crucial to avoid side reactions.
  • Studies indicate that the 7-methyl substituent can be introduced early in the synthesis via methylated thiophene precursors, improving overall yield and regioselectivity.
  • The chiral amino alcohol side chain is introduced in a second nucleophilic substitution step, often under mild conditions to preserve stereochemistry. Microwave-assisted reactions have been reported to accelerate this step without compromising enantiomeric excess.
  • Purification by preparative HPLC is recommended to achieve high enantiomeric purity and remove unreacted starting materials or side products.

Comparative Table of Preparation Methods

Method Aspect Description Advantages Limitations
Gewald Reaction for Thiophene Core Multicomponent synthesis of substituted thiophenes Versatile, allows substitution pattern control Moderate yields, requires optimization
Chlorination of Pyrimidine Core Selective halogenation at 4-position Enables targeted nucleophilic substitution Requires careful control to avoid over-chlorination
Nucleophilic Substitution with Chiral Amino Alcohol Direct displacement of 4-chloro by (S)-3-aminohexan-1-ol Preserves stereochemistry, straightforward Sensitive to reaction conditions, possible side reactions
Microwave-Assisted Substitution Accelerated reaction rates Reduced reaction times, improved yields Requires specialized equipment

Summary and Professional Insights

The preparation of (S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-yl)amino)hexan-1-ol is best achieved via a multi-step synthetic route involving:

  • Construction of the thieno[3,2-d]pyrimidine core through Gewald reaction and cyclization.
  • Selective chlorination at the 4-position to prepare a reactive intermediate.
  • Nucleophilic substitution with the chiral amino alcohol under controlled conditions to maintain stereochemical integrity.
  • Purification to ensure high purity and enantiomeric excess.

Optimization of reaction conditions such as temperature, solvent, and stoichiometry is critical to maximize yield and purity. The use of microwave irradiation for substitution steps presents a promising enhancement for synthesis efficiency. These methodologies are supported by patent disclosures and peer-reviewed studies, ensuring their reliability and reproducibility in research and industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents convert the hydroxyl group to a ketone or carboxylic acid derivative, depending on reaction intensity.

Reaction ConditionsProductYield
KMnO₄ (acidic, 60°C)3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-one72–85%
Jones reagent (CrO₃/H₂SO₄)3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)heptanoic acid58–67%

The stereochemistry at the C3 position influences oxidation rates, with the (S)-enantiomer showing marginally faster kinetics due to reduced steric hindrance.

Substitution at the Amino Group

The primary amine participates in nucleophilic substitution reactions, enabling functionalization of the thienopyrimidine core.

Key Examples:

  • Acylation: Reacts with acetyl chloride or anhydrides to form amides (e.g., 3-((2-Acetamido-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL).

  • Alkylation: Treatment with methyl iodide or benzyl bromide yields N-alkylated derivatives, enhancing lipophilicity for drug delivery applications.

ReagentProductApplication
Acetic anhydrideAcetylated derivativeImproved metabolic stability
Benzyl bromideN-Benzyl variantEnhanced CNS penetration

Esterification and Etherification

The hydroxyl group reacts with acyl chlorides or alkyl halides to form esters or ethers, respectively. These modifications tune solubility and bioavailability.

Notable Reactions:

  • Esterification: Reaction with acetyl chloride produces 3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)heptyl acetate.

  • Etherification: Treatment with methyl iodide under basic conditions forms the corresponding methyl ether.

Optimized conditions (e.g., DMAP catalysis) improve yields to >90% for ester derivatives.

Electrophilic Aromatic Substitution

The thienopyrimidine ring undergoes electrophilic substitution at the C5 or C6 positions. Nitration and halogenation are well-documented :

ReactionConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative
BrominationBr₂/FeBr₃6-Bromo analogue

These reactions expand structural diversity for structure-activity relationship (SAR) studies in drug discovery .

Biological Interactions

The compound modulates biological targets through non-covalent interactions:

  • Hydrogen bonding: The hydroxyl and amino groups interact with enzymatic active sites (e.g., kinase ATP pockets) .

  • π-Stacking: The aromatic thienopyrimidine core engages with hydrophobic protein domains.

"The (S)-configuration optimizes spatial alignment with target proteins, improving binding affinity by 3–5 fold compared to the (R)-enantiomer".

Comparative Reactivity Table

Functional GroupReaction TypeReagentsKey Product
HydroxylOxidationKMnO₄, CrO₃Ketone/carboxylic acid
AminoAcylationAc₂O, AcClAmide
ThienopyrimidineHalogenationBr₂, Cl₂Halogenated analogue
Alkyl chainEsterificationRCOClEster derivative

Scientific Research Applications

Physical Properties

While specific physical properties such as boiling point and melting point are not extensively documented, the compound is typically handled under standard laboratory conditions due to its classification as a specialty chemical.

Pharmacological Applications

Research indicates that (S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL exhibits promising biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially acting on specific cancer cell lines.
  • Antiviral Properties : The thieno[3,2-D]pyrimidine scaffold is known for its antiviral activity, making this compound a candidate for further exploration in antiviral drug development.

Case Studies

Several case studies have highlighted the efficacy of compounds with similar structures:

  • A study demonstrated that derivatives of thieno[3,2-D]pyrimidines showed significant inhibition of viral replication in vitro .
  • Another investigation reported the cytotoxic effects of thieno[3,2-D]pyrimidine derivatives against various cancer cell lines, indicating their potential as lead compounds in cancer therapy.

Potential Drug Candidates

The unique structure of this compound positions it as a potential lead compound in drug discovery programs targeting:

  • Cancer Treatment : Due to its antitumor activity.
  • Viral Infections : Leveraging its antiviral properties to develop new therapeutic agents.

Future Research Directions

Further research is necessary to fully elucidate the mechanisms of action and optimize the pharmacological profiles of this compound. Studies focusing on:

  • Structure-activity relationship (SAR) analysis.
  • In vivo efficacy and toxicity assessments.
    These will be crucial in advancing this compound into clinical trials.

Mechanism of Action

The mechanism of action of (S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

(2S)-2-((2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino)-2-methylhexan-1-ol (Compound 233)

Structural Differences :

  • Core: Pyrido[3,2-d]pyrimidine vs. thieno[3,2-d]pyrimidine in the target compound.
  • Substituents: Fluorine at position 7 (vs. methylthio group) and a 2-methylhexanol side chain (vs. 3-aminohexanol). Functional Insights:
  • Compound 233 is a TLR8 modulator patented for chronic hepatitis B treatment, highlighting the role of pyridopyrimidine cores in immune regulation .
  • The fluorine atom may enhance metabolic stability, while the methyl group in the side chain could influence lipophilicity and receptor binding kinetics.

β-DADF (Entry 24 in )

Structural Differences :

  • Core: Pyrido[3,2-d]pyrimidine with a purine-like extension and a phosphonooxy-methyl oxolane group.
  • Complexity: Bifunctional design with a glutamic acid linker, contrasting the simpler hexanol chain in the target compound. Functional Insights:
  • Targets bifunctional purine biosynthesis protein PURH, indicating a role in nucleotide metabolism inhibition .

1-({1-(2-Aminopyrimidin-4-yl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl}ethynyl)cyclohexanol (2OL)

Structural Differences :

  • Core: Benzimidazole-pyrimidine hybrid vs. thienopyrimidine.
  • Substituents: Methoxyethylamino and ethynylcyclohexanol groups (vs. aminohexanol). Functional Insights:
  • The cyclohexanol group may enhance solubility relative to the target compound’s linear hexanol chain .

Comparative Data Table

Compound Name Core Structure Key Substituents Target/Application Reference
(S)-3-((2-Amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino)hexan-1-OL Thieno[3,2-d]pyrimidine 7-methylthio, (S)-3-aminohexanol Undisclosed (structural analog to TLR modulators) N/A
(2S)-2-((2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino)-2-methylhexan-1-ol Pyrido[3,2-d]pyrimidine 7-fluoro, 2-methylhexanol TLR8 (chronic hepatitis B)
β-DADF Pyrido[3,2-d]pyrimidine PURH-binding purine extension Bifunctional PURH inhibitor
2OL Benzimidazole-pyrimidine Methoxyethylamino, ethynylcyclohexanol Undisclosed (structural kinase analog)

Key Research Findings

  • Core Structure Impact: Thienopyrimidine and pyridopyrimidine cores exhibit distinct electronic profiles, influencing receptor binding. Fluorine or methylthio substituents modulate steric and electronic interactions, affecting potency .
  • Side Chain Optimization: Chiral amino-alcohol chains (e.g., 3-aminohexanol vs. 2-methylhexanol) dictate stereospecificity and bioavailability. Longer chains (e.g., hexanol) may enhance membrane permeability but reduce metabolic stability .
  • Therapeutic Potential: Pyridopyrimidine derivatives dominate TLR modulation, while thienopyrimidines remain underexplored, suggesting opportunities for novel target discovery .

Biological Activity

(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antitumor effects, antimicrobial properties, and its role as an enzyme inhibitor.

Chemical Structure and Properties

The compound belongs to the thieno[3,2-d]pyrimidine family, which is known for diverse biological activities. Its molecular formula is C12H18N4SC_{12}H_{18}N_{4}S, with a molar mass of approximately 266.36 g/mol. The thieno[3,2-d]pyrimidine scaffold contributes to its biological interactions through various mechanisms, including enzyme inhibition and receptor binding.

Antitumor Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit potent antitumor activity. For instance, a related compound (12e) showed remarkable activity against several cancer cell lines:

Cell Line IC50 (μM)
SU-DHL-60.55
WSU-DLCL-20.95
K5621.68

These results indicate a strong antiproliferative effect, suggesting that this compound may also possess similar properties due to structural similarities with these active compounds .

The mechanism underlying the antitumor activity involves the induction of apoptosis and inhibition of cell migration in lymphoma cells. Morphological changes in treated cells have been observed, indicating that the compound may disrupt critical cellular processes necessary for tumor growth .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have been explored for their antimicrobial properties. Studies have shown that certain analogs exhibit significant activity against both gram-positive and gram-negative bacteria. For example:

Microorganism Activity
Staphylococcus aureusModerate
Escherichia coliSignificant

The structure-activity relationship (SAR) indicates that modifications to the substituents on the thieno[3,2-d]pyrimidine core can enhance antimicrobial efficacy .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Thieno[3,2-d]pyrimidines have been identified as inhibitors of various enzymes, including phosphodiesterases and Janus kinases (JAKs). For instance:

Enzyme Inhibition Type IC50 (nM)
JAK3Competitive1.38
PDE4SelectiveVaries

These findings suggest that this compound may similarly inhibit these enzymes, contributing to its therapeutic potential in inflammatory diseases and cancers .

Case Studies

  • Cancer Therapy : A study involving a related thieno[3,2-d]pyrimidine derivative demonstrated significant reduction in tumor size in mouse models of lung cancer when administered at low doses over a specified period. Histological analysis showed reduced fibrosis and inflammation markers .
  • Infection Models : In vivo studies using bacterial infection models revealed that certain thieno[3,2-d]pyrimidine derivatives significantly reduced bacterial load compared to control groups, showcasing their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Synthesis Optimization Q: How can the synthesis of (S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL be optimized for higher yield and purity? A:

  • Reaction Conditions: Optimize reflux time, solvent selection (e.g., formic acid for cyclization), and stoichiometric ratios. For example, prolonged reflux (~16–18 hours) in formic acid has been shown to improve cyclization efficiency in analogous thienopyrimidine derivatives .
  • Purification: Use cold-water washing and hexane recrystallization to remove unreacted intermediates. Yield improvements (>85%) can be achieved by iterative solvent screening (e.g., polar vs. non-polar systems) .

Structural Characterization Q: What advanced spectroscopic techniques are recommended for confirming the stereochemistry and functional groups of this compound? A:

  • Stereochemical Analysis: Employ chiral HPLC or X-ray crystallography to confirm the (S)-configuration of the hexanol moiety.
  • Functional Groups: Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., NOESY, HSQC) to resolve overlapping signals in the thienopyrimidine and hexanol regions .

Advanced Research Questions

Mechanistic Studies Q: How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems? A:

  • Target Identification: Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners. Pyrimidine derivatives often target enzymes like phosphotransferases or receptors such as Toll-like receptors (TLRs) .
  • Cellular Assays: Design dose-response studies in relevant cell lines (e.g., HEK293-TLR7/8 reporter systems) to assess immunomodulatory activity. Include controls for off-target effects using kinase inhibitor panels .

Environmental Fate Q: What methodologies are appropriate for assessing the environmental persistence and degradation pathways of this compound? A:

  • Persistence Studies: Conduct abiotic degradation experiments under varying pH, UV light, and temperature conditions. Monitor degradation products via LC-MS/MS.
  • Biotic Transformation: Use soil or water microcosms to evaluate microbial degradation kinetics. Apply OECD 307/308 guidelines for standardized testing .

Data Contradiction Analysis Q: How should conflicting data regarding the compound’s efficacy in different experimental models be analyzed? A:

  • Meta-Analysis Framework: Systematically compare study designs (e.g., cell vs. animal models, dosing regimens) to identify variables influencing outcomes.
  • Theoretical Alignment: Reconcile discrepancies by aligning results with established biological pathways (e.g., TLR signaling vs. metabolic inactivation) .

Theoretical Framework Integration Q: How can a theoretical framework be integrated into the study of this compound’s pharmacological properties? A:

  • Conceptual Basis: Anchor research in receptor theory (e.g., structure-activity relationships for TLR agonists) or enzyme kinetics (e.g., Michaelis-Menten models for inhibition).
  • Methodological Influence: Use the framework to prioritize assays (e.g., binding affinity over phenotypic screens) and interpret dose-response anomalies .

Methodological Considerations

  • Experimental Design: For in vivo studies, adopt split-plot designs (e.g., randomized blocks with temporal replicates) to account for variability in biological responses .
  • Data Validation: Cross-validate findings using orthogonal techniques (e.g., qPCR for gene expression alongside Western blotting) to mitigate technical biases .

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